Product packaging for 2-Chloro-5,7-dimethoxyquinazoline(Cat. No.:)

2-Chloro-5,7-dimethoxyquinazoline

Cat. No.: B13654731
M. Wt: 224.64 g/mol
InChI Key: IVSMTIAEDVAECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,7-dimethoxyquinazoline is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for constructing diverse quinazoline-based libraries. The quinazoline core is a privileged structure in drug development, known for its ability to interact with multiple biological targets . Specifically, 2-chloro-4-aminoquinazoline derivatives have shown significant potential as inhibitors of critical kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) . These inhibitory properties make quinazoline derivatives promising leads in the development of targeted anticancer therapies, with some synthesized compounds demonstrating high cytotoxic activity in vitro against various human cancer cell lines . The chlorine atom at the 2-position is pivotal for further functionalization via regioselective nucleophilic aromatic substitution (SNAr), allowing researchers to efficiently generate more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O2 B13654731 2-Chloro-5,7-dimethoxyquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-chloro-5,7-dimethoxyquinazoline

InChI

InChI=1S/C10H9ClN2O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3

InChI Key

IVSMTIAEDVAECM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NC=C2C(=C1)OC)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization of 2 Chloro 5,7 Dimethoxyquinazoline and Its Key Precursors

Established Synthetic Pathways to 2-Chloro-5,7-dimethoxyquinazoline

The primary routes to this compound begin with readily available precursors and proceed through a series of well-defined chemical reactions. These pathways are designed to build the quinazoline (B50416) core and introduce the necessary functional groups in a controlled manner.

Multi-Step Synthesis Strategies

The synthesis is typically a multi-step sequence, starting from simple benzene (B151609) derivatives and progressively adding complexity to arrive at the final product.

A common starting point for the synthesis of this compound is the nitration of a substituted benzene derivative. For instance, 3,4-dimethoxyacetophenone can be nitrated to form 2-nitro-4,5-dimethoxyacetophenone. google.com This reaction is a crucial step in introducing a nitrogen-containing group that will eventually become part of the quinazoline ring.

Another patented method begins with 3,4-dimethoxy benzaldehyde, which is first oxidized to 3,4-dimethoxybenzoic acid. google.com This intermediate is then nitrated to yield 4,5-dimethoxy-2-nitrobenzoic acid. google.com The conditions for these nitration reactions are carefully controlled to ensure high yields and prevent the formation of unwanted byproducts.

A different approach utilizes veratrole (o-dimethoxybenzene) as the initial material, which undergoes nitration with nitric acid to produce 3,4-dimethoxy nitrobenzene (B124822). google.com The concentration of nitric acid, reaction temperature, and time are key parameters that are optimized to maximize the yield of the desired product. google.com

Table 1: Nitrification Reaction Parameters

Starting Material Nitrating Agent Solvent Temperature Reaction Time Product
3,4-dimethoxyacetophenone 65 wt% Nitric Acid Acetic Acid 60°C 3.5 hours 2-nitro-4,5-dimethoxyacetophenone
3,4-dimethoxybenzoic acid 65%-97% Nitric Acid Chloroform 15°C–50°C 2–10 hours 4,5-dimethoxy-2-nitrobenzoic acid

This table summarizes various reported conditions for the nitration step in the synthesis of precursors to this compound.

Following nitration, the nitro group is reduced to an amino group. This transformation is a critical step in preparing the aniline (B41778) derivative necessary for the subsequent cyclization reaction. A common method involves the hydrogenation of the nitro compound. For example, 2-nitro-4,5-dimethoxyacetophenone can be hydrogenated to form the corresponding aniline derivative. google.com

In another synthetic route, 4,5-dimethoxy-2-nitrobenzoic acid is reduced using iron powder and hydrochloric acid in a sodium chloride solution. google.com This classic method, known as the Béchamp reduction, is a cost-effective way to achieve the desired transformation. An alternative, more environmentally friendly approach involves catalytic hydrogenation, which avoids the use of large quantities of iron and acid. google.com

The reduction of 3,4-dimethoxy nitrobenzene to 3,4-dimethoxy aniline is another key hydrogenation step in an alternative pathway. google.com This reaction is often carried out using a catalyst, which can be recovered and reused, making the process more sustainable. google.com

Once the aniline derivative is obtained, the next step often involves the introduction of a one-carbon unit that will form part of the pyrimidine (B1678525) ring of the quinazoline. One method involves the reaction of 3,4-dimethoxyaniline (B48930) with triphosgene (B27547) and cyanamide (B42294) to synthesize 3,4-dimethoxyphenyl cyano carbamide. google.com This reaction is carefully controlled in terms of stoichiometry and temperature to ensure the efficient formation of the desired carbamide intermediate. google.com

Another approach involves the reaction of the reduced product of 4,5-dimethoxy-2-nitrobenzoic acid with sodium cyanate (B1221674) to form a urea (B33335) derivative. google.com This step sets the stage for the subsequent cyclization to form the quinazolinone ring system.

Table 2: Carbamidation Reaction Parameters

Aniline Derivative Reagents Solvent Temperature Product
3,4-dimethoxyaniline Triphosgene, Cyanamide Ethylene dichloride, Chloroform, Toluene, Benzene -10°C–100°C 3,4-dimethoxyphenyl cyano carbamide

This table outlines the conditions for the carbamidation step in the synthesis of quinazoline precursors.

The formation of the quinazoline ring is achieved through a cyclization reaction. In one pathway, the 3,4-dimethoxyphenyl cyano carbamide intermediate undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.com

In a different synthetic sequence, the intermediate derived from 4,5-dimethoxy-2-nitrobenzoic acid undergoes cyclization to form a quinazolinone derivative. google.com Similarly, another process involves the condensation of 2-nitro-4,5-dimethoxyacetophenone with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization to yield 4-hydroxy-6,7-dimethoxyquinoline, a related heterocyclic core. google.com

The final step in many synthetic routes to this compound is the chlorination of a quinazolinone or hydroxyquinazoline precursor. A widely used and industrially relevant method is the chlorination of 2,4-dihydroxy-5,7-dimethoxyquinazoline using phosphorus oxychloride (POCl₃). The reaction is often promoted by the addition of a catalyst such as N,N-dimethylformamide. This method can also be used to produce the related 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) from 6,7-dimethoxy quinazolin-2,4-diones. researchgate.net

The use of solid phosgene (B1210022) as a chlorinating agent has been explored as a more environmentally friendly alternative, as it produces carbon dioxide and hydrogen chloride as byproducts, which are easier to handle than the residues from phosphorus-based reagents. google.com Other chlorinating agents like thionyl chloride (SOCl₂) have also been employed in the synthesis of related chlorinated quinolines. mdpi.com

Table 3: Chlorination Reaction Parameters

Starting Material Chlorinating Agent Catalyst/Promoter Temperature Reaction Time Product
2,4-dihydroxy-5,7-dimethoxyquinazoline Phosphorus oxychloride N,N-dimethylformamide Reflux (~80°C) ~4 hours 2,4-dichloro-5,7-dimethoxyquinazoline
6,7-dimethoxy quinazolin-2,4-diones Phosphorus oxychloride N,N-dimethylaniline Reflux 5 hours 2,4-dichloro-6,7-dimethoxyquinazoline

This table provides an overview of the conditions used for the chlorination of quinazoline and quinoline (B57606) precursors.

Amination Reactions

Amination is a critical transformation in the functionalization of the quinazoline scaffold. The reaction involving 2,4-dichloro-6,7-dimethoxyquinazoline is a key step for introducing nitrogen-based nucleophiles, leading to a variety of derivatives. The regioselectivity of this substitution is a significant aspect, with the chlorine atom at the C4 position being considerably more reactive than the one at the C2 position.

This enhanced reactivity at C4 is widely exploited in the synthesis of 2-chloro-4-aminoquinazolines. For instance, the reaction of 6,7-dimethoxy-2,4-dichloroquinazoline with various aniline derivatives proceeds via a regioselective nucleophilic aromatic substitution (SNAr). mdpi.com This process is typically conducted by refluxing the dichloroquinazoline with an aniline derivative in a solvent like isopropanol (B130326) for several hours. researchgate.net The use of a base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dioxane at elevated temperatures (e.g., 80 °C) also facilitates this transformation effectively. mdpi.com

The general procedure involves stirring a mixture of the dichloro-precursor, the corresponding amine, and a base in a suitable solvent under an inert atmosphere for a specified duration. mdpi.com Following the reaction, workup typically involves dilution with water and extraction with an organic solvent like ethyl acetate (B1210297). mdpi.com

A specific method for producing 2-chloro-4-amino-6,7-dimethoxyquinazoline involves the amination of 2,4-dichloro-6,7-dimethoxyquinazoline solid in a 20%–25% ammonia (B1221849) solution. google.com This reaction is carried out at temperatures ranging from 40 °C to 75 °C for 6 to 16 hours. google.com The choice of solvent can also be critical, with water being explored as a green alternative to organic solvents for the amination of related chloro-heterocycles under acidic conditions. nih.gov For quinazolines, which are highly reactive, the reaction in water may not even require initial acid catalysis. nih.gov

Table 1: Conditions for Amination of 6,7-dimethoxy-2,4-dichloroquinazoline

Amine NucleophileSolventCatalyst/BaseTemperatureTimeReference
Aniline derivativesIsopropanolNone specifiedReflux6 h researchgate.net
Aniline derivativesDioxaneDIPEA80 °C12 h mdpi.com
Ammonia20%-25% Aqueous AmmoniaNone40-75 °C6-16 h google.com
Stepwise Synthesis from 6,7-Dimethoxy Quinazolin-2,4-diones

A common and well-established route to 2-chloro-substituted quinazolines begins with 6,7-dimethoxy quinazolin-2,4-dione. This multi-step process first involves a chlorination reaction to convert the dione (B5365651) into the highly reactive intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.

The standard procedure for this chlorination involves refluxing 6,7-dimethoxy quinazolin-2,4-dione with phosphorus oxychloride (POCl₃). researchgate.net The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst. researchgate.net The mixture is typically heated for several hours. researchgate.net After cooling, the reaction mixture is carefully poured into ice-cold water, causing the chlorinated product to precipitate. researchgate.net The solid product is then collected by filtration and washed. researchgate.net

An alternative patented method describes the reaction of 2,4-dihydroxyl-6,7-dimethoxyquinazoline with phosphorus oxychloride at a molar ratio of 1:3 to 1:10. google.com The reaction is heated to between 80 °C and 120 °C for 2 to 6 hours. google.com Subsequent quenching in an ice-water mixture, filtration, and drying yields the 2,4-dichloro-6,7-dimethoxyquinazoline solid. google.com This dichloro-intermediate is the pivotal precursor for subsequent nucleophilic substitution reactions, such as the amination described previously, to yield the final target compounds. researchgate.net

Novel and Advanced Synthetic Approaches

One-Pot Synthesis Techniques

Modern synthetic chemistry emphasizes efficiency, often through one-pot reactions that minimize intermediate isolation steps, reduce waste, and save time. In the context of quinazoline synthesis, one-pot methodologies are being explored. For instance, a "one kettle way" has been developed to synthesize 3,4-dimethoxy phenyl cyano group urea, a precursor material, thereby avoiding the use of highly toxic isocyanates. google.com

While not specific to this compound, one-pot multicomponent reactions are used for synthesizing related quinazolinone derivatives. nih.gov These reactions can involve reacting a starting material with multiple reagents, such as an aldehyde and malononitrile, in a single vessel under microwave irradiation to rapidly produce complex structures. nih.gov The principles of these one-pot syntheses, which often involve sequential reactions like condensations and cyclizations in a single medium, could be adapted for the streamlined production of the target quinazoline, although specific research on this application is not widely reported. The key advantage lies in obviating the need for isolation of potentially hazardous intermediates. researchgate.net

Solvent Catalysis Hydrogenation and Cleaner Production Initiatives

In line with green chemistry principles, cleaner production methods are being adopted. One such advancement is the use of solvent catalysis hydrogenation, which replaces traditional, more polluting reduction methods like the use of iron powder. google.com This approach mitigates the "three-waste pollution problem" associated with older techniques. google.com

Hydrogenation is a key reaction in the synthesis of many heterocyclic compounds. For example, palladium on carbon (Pd/C) is a common catalyst used for hydrogenation reactions in quinazolinone synthesis, often carried out in solvents like ethyl acetate under a hydrogen atmosphere. nih.gov Raney Nickel is another effective catalyst for hydrogenating nitrile groups to amines in the synthesis of quinazolinone derivatives. nih.gov The choice of solvent can significantly impact the reaction's efficiency and selectivity. researchgate.net For instance, in the hydrogenation of chloronitrobenzenes, using methanol (B129727) as a solvent can greatly increase the conversion rate compared to ethanol. researchgate.net These principles of catalytic hydrogenation are integral to developing cleaner synthetic routes for quinazoline precursors. google.commdpi.com

Optimization of Reaction Conditions: Temperature, Time, and Stoichiometry

Optimizing reaction conditions is fundamental to maximizing yield, minimizing by-products, and ensuring process efficiency. For the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline derivatives, key parameters are carefully controlled.

Temperature: The chlorination of 6,7-dimethoxy quinazolin-2,4-dione is typically performed at reflux temperature using POCl₃. researchgate.net Amination reactions are also often conducted at elevated temperatures, such as refluxing in isopropanol or heating to 80 °C in dioxane. mdpi.comresearchgate.net A patented amination process specifies a temperature range of 40 °C to 75 °C. google.com Lowering the temperature may be necessary for highly reactive substrates to control selectivity. nih.gov

Time: Reaction times vary depending on the specific transformation. The chlorination step generally takes around 5 hours. researchgate.net Subsequent amination reactions can range from 6 hours to as long as 24 hours, depending on the reactivity of the amine and the chosen conditions. mdpi.comresearchgate.netnih.gov Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes compared to hours with conventional heating. nih.gov

Stoichiometry: The molar ratios of reactants are crucial for controlling the reaction outcome. In amination reactions to produce mono-substituted products, equimolar amounts of the dichloroquinazoline and the aniline derivative are often used. mdpi.comresearchgate.net However, in some cases, an excess of one reagent may be employed. For the chlorination step, the molar ratio of 6,7-dimethoxy quinazolin-2,4-dione to phosphorus oxychloride can range from 1:3 to 1:10. google.com Careful control of stoichiometry is also essential to manage the buffering effect of bases used in acid-catalyzed aminations. researchgate.net

Table 2: Optimization Parameters for Key Synthetic Steps

Reaction StepParameterTypical Range/ValueReference
ChlorinationTemperature80-120 °C / Reflux researchgate.netgoogle.com
Time2-6 h researchgate.netgoogle.com
AminationTemperature40-80 °C / Reflux mdpi.comresearchgate.netgoogle.com
Time6-24 h mdpi.comresearchgate.netgoogle.com

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for chemical compounds is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes.

A primary focus is on the use of safer solvents. skpharmteco.com Solvents account for a significant portion of the mass and environmental impact of a typical chemical reaction. skpharmteco.com Therefore, there is a strong drive to replace hazardous solvents like DMF, NMP, and CH₂Cl₂ with greener alternatives. skpharmteco.com Water is an ideal green solvent, and its use in the amination of related heterocycles has been shown to be effective, potentially reducing costs and safety hazards. nih.gov

Another key principle is energy efficiency. nih.gov The use of microwave irradiation, for example, can significantly shorten reaction times and, in turn, reduce energy consumption compared to conventional heating methods. nih.gov Furthermore, developing one-pot syntheses and using catalytic processes, rather than stoichiometric reagents, aligns with the principles of atom economy and waste prevention. google.comnih.gov The adoption of solvent catalysis hydrogenation instead of older reduction methods is a direct application of these principles, leading to cleaner production with less waste. google.com

Regioselectivity Considerations in Halogenated Quinazoline Synthesis

The synthesis of halogenated quinazolines, a critical class of compounds in medicinal chemistry and materials science, often presents significant challenges related to regioselectivity. The precise placement of halogen atoms on the quinazoline core is paramount as it profoundly influences the molecule's biological activity and physical properties. This section will delve into the nuanced factors governing regioselectivity in the synthesis of these compounds, with a particular focus on the methodologies applicable to this compound.

The inherent reactivity of the quinazoline ring system plays a central role in determining the position of substitution. In many instances, the C4 position of the quinazoline ring is more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to the C2 position. nih.govmdpi.com This preferential reactivity is a key consideration when designing synthetic routes. For example, in the synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, the substitution of the chlorine atom at the 4-position occurs with high regioselectivity. mdpi.com This principle is fundamental in the multi-step syntheses of various quinazoline derivatives.

However, achieving C2-selective modification can be challenging and often requires strategic manipulation of the synthetic pathway. nih.govresearchgate.net One effective strategy involves blocking the more reactive C4 position with a group that is unreactive under the desired reaction conditions. researchgate.net This allows for the targeted functionalization of the C2 position.

Recent advancements have highlighted innovative approaches to control regioselectivity. For instance, a "sulfonyl group dance" has been described for 2-chloro-4-sulfonylquinazolines. In this process, treatment with an azide (B81097) nucleophile leads to the replacement of the sulfonyl group at C4. Subsequently, an intrinsic azide-tetrazole tautomeric equilibrium directs the displaced sulfinate to substitute the chloride at the C2 position. nih.gov This transformation is particularly effective for quinazolines bearing electron-donating substituents, such as the 6,7-dimethoxy groups found in the parent structure of many pharmaceutically active compounds. nih.gov The structure and regioselectivity of the resulting 4-azido-6,7-dimethoxy-2-sulfonylquinazoline derivatives have been confirmed through chemical synthesis of the regioisomers and X-ray analysis. nih.gov

The choice of starting materials and reaction conditions also significantly impacts regioselectivity. For instance, the synthesis of this compound can be approached through various routes, each with its own regiochemical implications. One common precursor is 6,7-dimethoxy-2-hydroxyquinazoline, which can be converted to the desired 2-chloro derivative using a chlorinating agent like phosphorus oxychloride. prepchem.com The regioselectivity in the initial formation of the quinazolinone ring system dictates the final substitution pattern.

Furthermore, metal-free protocols have been developed for the remote C-H halogenation of quinoline derivatives, which can be conceptually extended to quinazolines. rsc.org These methods often utilize inexpensive and atom-economical halogen sources like trihaloisocyanuric acid and can proceed with high regioselectivity under mild conditions. rsc.org For 8-substituted quinolines, halogenation occurs exclusively at the C5-position. rsc.org While this specific example pertains to quinolines, the underlying principles of directing group-assisted C-H activation could be adapted to achieve regioselective halogenation in quinazoline systems.

The synthesis of quinazolines through cascade reactions involving Ullmann-type coupling and aerobic oxidation also offers a pathway where regioselectivity can be controlled. organic-chemistry.org The initial coupling partners and the subsequent cyclization and oxidation steps all contribute to the final arrangement of substituents on the quinazoline core.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5,7 Dimethoxyquinazoline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of halo-substituted quinazolines. The electron-withdrawing nature of the nitrogen atoms in the quinazoline (B50416) ring facilitates nucleophilic attack on the carbon atom bearing the halogen.

Substitution at C2 and C4 Positions

In quinazoline systems containing leaving groups at both the C2 and C4 positions, such as 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), the C4 position is generally more reactive towards nucleophiles. mdpi.com This regioselectivity is well-documented and allows for the sequential introduction of different substituents. mdpi.com The initial substitution occurs preferentially at C4, and subsequent substitution at the C2 position often requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. mdpi.com This differential reactivity provides a strategic advantage in the synthesis of polysubstituted quinazolines. For 2-chloro-5,7-dimethoxyquinazoline, the primary site of nucleophilic attack is the C2 position.

Reactivity with Various Nucleophiles (e.g., amines, thiols, azides)

The chlorine atom at the C2 position of this compound can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone for the synthesis of diverse quinazoline derivatives.

Amines: The reaction of this compound with primary and secondary amines is a widely used method to introduce amino functionalities. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrogen chloride generated. The resulting 2-amino-5,7-dimethoxyquinazoline derivatives are valuable intermediates in medicinal chemistry.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the C2-chloro substituent to form 2-thioether-substituted quinazolines. These reactions are generally efficient and provide access to a range of sulfur-containing quinazoline derivatives.

Azides: The azide (B81097) ion (N₃⁻) can also act as a nucleophile, reacting with this compound to yield 2-azido-5,7-dimethoxyquinazoline. The resulting azido (B1232118) compound can then undergo further transformations, such as reduction to the corresponding amine or participation in click chemistry reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to the derivatization of halogenated quinazolines. researchgate.net For instance, the Negishi coupling can be used to introduce alkyl, aryl, and vinyl groups at the C2 position of this compound by reacting it with the corresponding organozinc reagent. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are extensively used for a variety of cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: This reaction pairs the chlorinated quinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming C-C bonds and introducing aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloroquinazoline with amines. It offers a complementary approach to the classical SNAr reaction and is particularly useful for coupling with less nucleophilic amines. mit.edubeilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the chloroquinazoline with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This method is valuable for the synthesis of alkynyl-substituted quinazolines.

Heck Coupling: In the Heck reaction, the chloroquinazoline is coupled with an alkene to form a new C-C bond, leading to the introduction of a vinyl or substituted vinyl group at the C2 position.

The efficiency of these palladium-catalyzed reactions is highly dependent on the choice of ligands, which stabilize the palladium catalyst and modulate its reactivity. arkat-usa.orgrsc.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-catalyzed transformations. rsc.orgrsc.orgbeilstein-archives.org

Ullmann Condensation: This classical reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, thiol, or amine. It can be employed to introduce alkoxy, thioether, or amino groups at the C2 position of this compound. Modern variations of the Ullmann reaction often use ligands to improve reaction efficiency and substrate scope.

Copper-Catalyzed C-N and C-O Bond Formation: More recent developments in copper catalysis have led to milder and more efficient methods for C-N and C-O bond formation, which can be applied to the derivatization of this compound with a wide range of amines and phenols.

Introduction of Alkyl and Aryl Substituents

The chlorine atom at the C2 position of the quinazoline ring is an excellent leaving group, enabling its replacement with various carbon-based substituents. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.

Detailed research findings indicate that palladium-catalyzed methods like the Suzuki-Miyaura coupling are widely used for the arylation and alkylation of heteroaryl chlorides. wikipedia.orglibretexts.orgorganic-chemistry.org The general mechanism for a Suzuki coupling involves three key steps: oxidative addition of the chloroquinazoline to a Palladium(0) complex, transmetalation with an organoboron reagent (like an arylboronic acid), and reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org

A typical reaction scheme for the introduction of an aryl group at the C2 position via Suzuki-Miyaura coupling is shown below.

Table 1: General Reaction Scheme for Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst/Base Product

While Friedel-Crafts reactions are a classic method for alkylating and acylating aromatic rings, they are generally not applicable for the direct substitution on the electron-deficient quinazoline core. ajol.info Instead, cross-coupling reactions provide a more versatile and high-yielding route. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction and can be adapted to tolerate a wide variety of functional groups on the coupling partner. organic-chemistry.orgnih.gov This methodology allows for the synthesis of a diverse library of 2-alkyl and 2-aryl quinazoline derivatives.

Functional Group Interconversions and Modifications

Beyond direct substitution of the chloro group, this compound can be transformed into other reactive intermediates, enabling a broader range of chemical modifications.

Oxidation Reactions (e.g., Thioquinazolines to Sulfonylquinazolines)

The chloro group at C2 can be readily displaced by sulfur nucleophiles to form thioethers or thioquinazolines. These sulfur-containing intermediates can then undergo oxidation to produce highly valuable sulfonylquinazolines. The sulfonyl group is an excellent leaving group, often demonstrating different reactivity and selectivity compared to the original chloro group.

In a relevant study on the 6,7-dimethoxyquinazoline (B1622564) core, a 2-chloro-4-thioquinazoline was prepared via an SNAr reaction with a thiol. ajol.info The subsequent oxidation of the thioether to the corresponding sulfone was attempted using an oxidizing system of trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide (H₂O₂). ajol.info However, this system led to several side-products, indicating that while the oxidation is feasible, the conditions must be carefully controlled to avoid unwanted reactions at other positions, such as the N3 nitrogen of the quinazoline ring. ajol.info

Table 2: Oxidation of Thioquinazoline to Sulfonylquinazoline

Starting Material Reagents Product Observation

Azide-Tetrazole Tautomeric Equilibrium Driven Transformations

A fascinating and powerful transformation involving quinazoline derivatives is driven by the azide-tetrazole tautomerism. When a quinazoline derivative is substituted with an azide group, it can exist in equilibrium with a fused tetrazole ring system. This equilibrium can be exploited to achieve regioselective substitutions that might otherwise be difficult.

Research has shown that this principle can be applied to the 6,7-dimethoxyquinazoline system, which is structurally analogous to the 5,7-dimethoxy core. ajol.info In one pathway, a 2-chloro-4-sulfonylquinazoline is treated with sodium azide. The azide first displaces the sulfonyl group at the C4 position. The resulting 4-azidoquinazoline then undergoes tautomerization to the tetrazolo[1,5-c]quinazoline (B1654462) form. This conformational change directs the sulfinate anion (the leaving group from the first step) to attack and replace the chloride at the C2 position, a phenomenon described as a "sulfonyl group dance". ajol.info This unique, equilibrium-driven transformation allows for the introduction of a sulfonyl group at the C2 position, starting from a C4-sulfonyl precursor, effectively swapping the functional groups between the C2 and C4 positions. ajol.info

Role as a Versatile Synthetic Intermediate

Due to the reactivity of the C2-chloro substituent, this compound is a cornerstone building block for constructing more complex and functional molecules.

Precursor for Advanced Quinazoline Derivatives

This compound is a key intermediate in the synthesis of numerous advanced quinazoline derivatives, including established pharmaceuticals. The dimethoxy substitution pattern is found in several α1-adrenoceptor blockers. ajol.info For instance, derivatives of 2-chloro-6,7-dimethoxyquinazoline (B184895) are direct precursors to drugs like prazosin (B1663645) and terazosin. ajol.info The synthesis involves the nucleophilic substitution of the C2-chloro group with an appropriate amine.

Furthermore, the chloro group can be replaced by other functional groups like hydrazine, which can then be used to construct fused heterocyclic systems. For example, a 2-chloro-quinazoline can be converted to a 2-hydrazinylquinazoline, which upon reaction with an aldehyde, forms a hydrazone that can be cyclized into a triazolo[4,3-c]quinazoline. nih.gov This highlights the role of the chloro-substituent as a handle for extensive molecular elaboration.

Table 3: Examples of Advanced Derivatives from Chloroquinazolines

Chloroquinazoline Precursor Reagent/Reaction Type Resulting Derivative Class Example Application/Drug
2-Chloro-6,7-dimethoxyquinazoline derivative Piperazine (B1678402) derivative (SNAr) 2-Aminoquinazoline Prazosin, Terazosin. ajol.info
2-Chloroquinazoline Hydrazine (SNAr) 2-Hydrazinylquinazoline Intermediate for Triazoloquinazolines. nih.gov

Building Block for Multifunctional Hybrid Compounds

Molecular hybridization is a modern strategy in drug design where two or more distinct pharmacophores are covalently linked to create a single hybrid molecule with potentially enhanced or novel biological activity. nih.gov 2-Chloroquinazolines are excellent starting points for creating such hybrids. The chloro group provides a reactive site for coupling the quinazoline core to another biologically active moiety.

For instance, new hybrid compounds have been synthesized by linking a quinazoline core to a furan (B31954) moiety. ajol.infoajol.info In these syntheses, the chloro group is typically displaced by an oxygen or sulfur linker, which is then attached to the second pharmacophore. This approach has been used to generate novel compounds that are evaluated for antiproliferative activity against various cancer cell lines. ajol.infoajol.info The versatility of the C2-chloro group allows for the connection of quinazoline to a wide array of other scaffolds, such as thiazoles, triazoles, and benzofurans, making it a key building block in the development of new therapeutic agents. nih.gov

Computational and Theoretical Investigations of 2 Chloro 5,7 Dimethoxyquinazoline and Its Analogs

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in medicinal chemistry for understanding how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein or nucleic acid.

Docking studies on analogs of 2-Chloro-5,7-dimethoxyquinazoline have revealed key interaction patterns with various biological targets. For instance, studies on 2-chloro-4-anilinoquinazoline derivatives targeting receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) have highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov Similarly, computational analysis of 4-Chloro-6,7-dimethoxyquinazoline (CDQ), an isomer of the title compound, as a potential inhibitor for acetylcholinesterase (AChE) in the context of Alzheimer's disease, identified significant interactions with the 4EY7 protein.

The types of interactions observed are diverse and critical for binding. In many quinazoline-based inhibitors, the quinazoline core itself engages in hydrophobic interactions with nonpolar residues in the active site, such as valine, alanine, and leucine. nih.gov The chlorine atom, often considered a hydrophobic substituent, can also participate in halogen bonds and Cl–π interactions with aromatic residues of the protein, an attractive force that contributes to ligand recognition. nih.gov Furthermore, substituents like the methoxy (B1213986) groups and other functional moieties can form specific hydrogen bonds with the protein backbone or side-chain residues, anchoring the ligand in a favorable conformation. nih.gov For example, molecular docking of quinazoline-2,4,6-triamine derivatives into the EGFR-tyrosine kinase active site showed that different substituents could significantly alter the binding mode and affinity. nih.gov

Table 1: Summary of Key Ligand-Protein Interactions for Quinazoline Analogs

Compound Class Target Protein Key Interacting Residues Types of Interactions Observed
Pyrimidodiazepines (based on 2-chloro-4-anilinoquinazoline) EGFR, VEGFR-2 Val726, Ala743, Leu844, Leu792 Hydrogen bonds, Hydrophobic interactions nih.gov
4-Chloro-6,7-dimethoxyquinazoline (CDQ) Acetylcholinesterase (AChE) Not specified Significant interaction with 4EY7 protein
Quinazoline-2,4,6-triamine derivatives EGFR-Tyrosine Kinase Not specified Hydrophobic, Hydrogen bonds nih.gov
7-azaindole derivatives SARS-CoV-2 S1-RBD-hACE2 TYR505, TYR449, LYS353 Hydrogen bonds, pi-pi interactions nih.gov

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a binding energy (in kcal/mol). A more negative value typically indicates a stronger, more favorable interaction. Computational studies on quinazoline analogs have demonstrated a strong correlation between predicted binding affinities and experimentally observed biological activity.

For example, certain pyrimidodiazepine derivatives synthesized from a 2-chloro-quinazoline scaffold exhibited calculated binding energies of -8.30, -9.90, and -9.20 kcal/mol when docked into the VEGFR-2 receptor, suggesting potent inhibitory activity. nih.gov In another study, 4-Chloro-6,7-dimethoxyquinazoline (CDQ) was predicted to have a strong binding affinity for the acetylcholinesterase protein 4EY7, with a binding energy of -7.5 kcal/mol. These predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

Table 2: Predicted Binding Affinities for Selected Quinazoline Analogs

Compound/Analog Target Protein Predicted Binding Energy (kcal/mol)
Pyrimidodiazepine derivative 14g VEGFR-2 -8.30 nih.gov
Pyrimidodiazepine derivative 16c VEGFR-2 -9.90 nih.gov
Pyrimidodiazepine derivative 16a VEGFR-2 -9.20 nih.gov
4-Chloro-6,7-dimethoxyquinazoline (CDQ) Acetylcholinesterase (4EY7) -7.5

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These calculations are crucial for rationalizing molecular structure, stability, and reactivity.

DFT methods are widely used to investigate the electronic characteristics of quinazoline derivatives. nih.gov Key parameters derived from these calculations include the Molecular Electrostatic Potential (MESP), the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO).

The MESP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For quinazoline derivatives, the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy groups are typically regions of negative potential (red/yellow), making them susceptible to electrophilic attack or hydrogen bond donation. Conversely, the regions around the hydrogen atoms are generally positive (blue), indicating sites for nucleophilic interaction.

The HOMO and LUMO , collectively known as frontier molecular orbitals, are central to chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. For analogs like 4-Chloro-6,7-dimethoxyquinazoline, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) have been employed to calculate these parameters and understand the molecule's electronic behavior and reactivity.

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which governs its geometry and properties. For this compound, the aromatic quinazoline core forms a planar system with delocalized π-electrons. The electron-donating methoxy groups at positions 5 and 7 increase the electron density on the benzene (B151609) portion of the ring system, while the electronegative chlorine atom at position 2 acts as an electron-withdrawing group.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing valuable information on the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules.

For quinazoline-based inhibitors, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. nih.gov For example, an MD simulation of a pyrimidodiazepine ligand bound to EGFR showed that the ligand remained stably within the active site, maintaining key hydrophobic interactions throughout the simulation period. nih.gov Similarly, simulations of CDQ docked with an AChE protein confirmed the stability of the ligand-protein interaction. These simulations often involve analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time; a stable RMSD plot suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov Such simulations are crucial for confirming that the interactions predicted by static docking are maintained in a more realistic, dynamic environment. nih.gov

Virtual Screening Techniques

Virtual screening (VS) has become an indispensable tool in drug discovery, enabling the high-throughput analysis of large chemical libraries to identify potential drug candidates. nih.gov This in silico technique can be broadly categorized into structure-based and ligand-based approaches. In the absence of a known 3D structure of the biological target, ligand-based virtual screening becomes the method of choice. sapub.org

Ligand-based virtual screening (LBVS) leverages the knowledge of molecules known to be active against a particular target. sapub.org The fundamental principle is that structurally similar molecules are likely to exhibit similar biological activities. This approach involves the use of various molecular descriptors to compare a library of compounds against one or more known active ligands. nih.gov

For quinazoline derivatives, LBVS can be employed to identify novel compounds with desired biological activities. The process typically starts with a set of known active quinazoline-based compounds. These are used to build a model that can then be used to screen large compound databases for molecules with a high probability of being active. google.com For instance, a set of known kinase inhibitors containing the quinazoline core can be used as a template to search for new potential inhibitors. lindushealth.com The effectiveness of LBVS is highly dependent on the quality and diversity of the initial set of active compounds and the chosen similarity metrics. nih.gov

A common application of LBVS is in the initial stages of a drug discovery project to filter large commercial or proprietary databases, thereby reducing the number of compounds that need to be subjected to more resource-intensive experimental screening.

A critical component of ligand-based drug design is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. sapub.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models for quinazoline-based analogs are developed by aligning a set of active molecules and identifying the common chemical features that are crucial for their biological activity. sapub.org For example, in the context of kinase inhibition, the pharmacophore for a series of quinazoline analogs might include a hydrogen bond acceptor to interact with the hinge region of the kinase, a hydrophobic group to occupy a specific pocket, and an aromatic ring system for π-π stacking interactions. nih.gov

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen compound libraries. nih.gov This allows for the identification of structurally diverse molecules that possess the required pharmacophoric features, even if they have a different chemical scaffold from the original active compounds. This technique has proven successful in identifying novel kinase inhibitors. lindushealth.comresearchgate.net

In Silico Drug-Likeness and Pharmacokinetic Prediction Methodologies (Excluding Specific Profiles)

Beyond identifying potential biological activity, computational methods are crucial for assessing the "drug-likeness" and pharmacokinetic properties of a compound. These predictions help to prioritize candidates with a higher probability of success in later stages of drug development by flagging potential liabilities early on. nih.gov

A widely used guideline for assessing drug-likeness is Lipinski's Rule of Five. taylorandfrancis.comlindushealth.cometflin.com This rule establishes a set of simple physicochemical parameters that are commonly met by orally active drugs. While not a strict set of rules, it provides a useful filter for identifying compounds that are more likely to have good oral bioavailability. The parameters are as follows:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

In silico tools are routinely used to calculate these and other properties for large sets of compounds. For quinazoline derivatives, these calculations are an integral part of the design and optimization process. nih.gov Studies on various quinazoline analogs have shown that adherence to Lipinski's rule is a key consideration in their development as potential drug candidates. nih.gov

The table below presents a hypothetical analysis of this compound and a related analog based on Lipinski's Rule of Five, illustrating the application of these predictive methodologies.

CompoundMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Compliance
This compoundC₁₀H₉ClN₂O₂224.642.304Compliant
2-Chloro-4-anilino-5,7-dimethoxyquinazolineC₁₆H₁₄ClN₃O₂315.764.115Compliant

In addition to drug-likeness, in silico methods are employed to predict a wide range of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictive models are often built using machine learning algorithms trained on large datasets of experimental data. They can provide estimations for properties such as aqueous solubility, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net For quinazoline-based drug candidates, these predictions are vital for guiding medicinal chemistry efforts to optimize their pharmacokinetic profiles. etflin.com

Structure Activity Relationship Sar Studies of 2 Chloro 5,7 Dimethoxyquinazoline Derivatives

Influence of Substituents on Quinazoline (B50416) Core

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov

The presence of a halogen atom, particularly a chloro group, at the C-2 position of the quinazoline ring is a critical determinant of biological activity. Studies have shown that a chloro-substituent at this position can significantly enhance the cytotoxic and antiproliferative activities of quinazoline derivatives. rsc.orgnih.gov For instance, in a series of compounds evaluated for their effects on various cancer cell lines, derivatives with a 2-chloro substitution demonstrated superior potency compared to those with a methyl or hydrogen at the same position. nih.gov This suggests that the small, hydrophobic nature of the chloro group at C-2 contributes to improved cellular permeability and binding affinity to target proteins. nih.gov

Specifically, the substitution of –Cl at the 2nd position, along with –OCH3 groups at the 6 and 7 positions, has been highlighted as essential for cytotoxicity. rsc.org The combination of these specific substitutions appears to create a pharmacophore with enhanced anticancer potential. Further supporting this, the introduction of a 2-chloro group in 4-anilinoquinazolines has been shown to produce potent dual inhibitors of EGFR and VEGFR-2. nih.gov

The substitution pattern on the benzene ring of the quinazoline core also plays a pivotal role in modulating biological activity. The presence of methoxy (B1213986) groups at the C-6 and C-7 positions is a common feature in many biologically active quinazoline derivatives. rsc.orgacs.org These electron-donating groups can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

Research has indicated that the presence of methoxy groups at the 6 and 7 positions of the quinazoline core is crucial for cytotoxic activity. rsc.org Specifically, the combination of 6,7-dimethoxy substituents with a 2-chloro group has been identified as a key structural requirement for potent anticancer effects. rsc.org Furthermore, the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus is recognized as a conformationally restricted bioisostere of noradrenaline, contributing to its potent and selective α1-adrenoceptor antagonist activity. acs.org The introduction of electron-donating groups at these positions has also been shown to increase the activity of compounds targeting EGFR. nih.gov

The amino-quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological applications. bohrium.comscielo.brresearchgate.net The introduction of amino and substituted amino groups at various positions of the quinazoline ring can lead to compounds with diverse biological activities, including antihypertensive, anticancer, and antimicrobial effects. bohrium.comscielo.br

The nature of the substituent on the amino group can significantly influence the biological response. For example, in the context of antimicrobial activity, the presence of an amine or substituted amine at the 4th position of the quinazolinone ring has been shown to improve efficacy. nih.gov In the development of α1-adrenoceptor antagonists, a wide array of substituted amino groups have been explored at the 4-position of the 2-piperazinyl-6,7-dimethoxyquinazoline scaffold, leading to potent compounds. acs.org

For instance, SAR studies on phenyl quinazolinone derivatives have indicated that a single substitution at the sixth position can be beneficial for enhancing antitumor activities. researchgate.net Specifically, the presence of a bromine atom at the C-6 position has been investigated in conjunction with other substitutions to develop cytotoxic agents. nih.gov The steric factors at the C-2 phenyl substituent can also dictate the outcome of N- or O-alkylation reactions, which in turn affects the biological activity profile of the resulting quinazolin-4(3H)-one derivatives. sioc-journal.cn

Correlation Between Structural Features and Potential Biological Modulations

The specific arrangement of substituents on the 2-Chloro-5,7-dimethoxyquinazoline core directly correlates with its potential to modulate various biological pathways.

While the primary focus of research on this compound derivatives has often been on their anticancer properties, the broader quinazoline class has demonstrated significant potential as analgesic agents. nih.govencyclopedia.pubnih.gov The structural features of quinazoline derivatives can be tailored to modulate their analgesic activity.

For example, studies on various quinazoline compounds have shown that modifications at different positions can lead to potent analgesic effects. nih.gov The synthesis of condensed derivatives of anpirtoline, where the pyridine (B92270) ring is replaced by a quinazoline or a 7-chloroquinazoline (B1588860) nucleus, has yielded compounds with analgesic activity comparable to clinically used drugs. nih.gov This highlights the potential for the quinazoline scaffold, including its chloro-substituted variants, to be developed into effective analgesics. The study of the structural-activity relationship is key for the improvement of efficient quinazoline therapeutic agents for pain management. encyclopedia.pub

Anti-inflammatory Activity Modulation

The quest for more effective and safer anti-inflammatory agents has led researchers to explore the potential of this compound derivatives. SAR studies have revealed that modifications at the 4-position of the quinazoline ring are pivotal in modulating their anti-inflammatory effects.

A study focused on a series of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives demonstrated that the nature of the aryl amino substituent significantly influences their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. It was observed that the presence of bulky substituents on the phenyl ring attached to the amino group at the C4 position generally leads to enhanced anti-inflammatory activity. For instance, a derivative featuring a bulky group exhibited the highest activity among the synthesized series, with an IC50 value of 1.772 µg/ml, highlighting the importance of steric factors in the interaction with the target enzyme. nih.govresearchgate.net This suggests that a larger group at this position may better occupy a hydrophobic pocket within the active site of the COX enzyme, leading to more potent inhibition.

Compound IDC4-SubstituentAnti-inflammatory Activity (IC50)
Derivative 1 Aryl aminoGood
Derivative 2 Aryl amino with bulky substituent1.772 µg/ml
Diclofenac Sodium (Reference)-

These findings underscore the potential of this compound as a scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs). Further exploration of various bulky and electronically diverse substituents at the C4-position could lead to the discovery of even more potent and selective anti-inflammatory agents.

Antimicrobial and Antifungal Activity Modulation

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. Derivatives of this compound have shown promise in this arena, with their activity being highly dependent on the nature of the substituents introduced onto the quinazoline core.

Research into novel 6,7-dimethoxyquinazoline (B1622564) derivatives has demonstrated that substitutions at the 4-position can confer significant antimicrobial and antifungal properties. The antimicrobial activity of these compounds has been screened against a panel of Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Klebsiella), and a fungal strain (Candida albicans). researchgate.net While specific SAR data for 2-chloro derivatives is part of a broader study, the general findings for the 6,7-dimethoxyquinazoline scaffold indicate that the introduction of different moieties at C4 can lead to compounds with notable activity. researchgate.net

Further studies on related quinazoline structures have shown that the incorporation of heterocyclic rings, such as benzimidazole (B57391) and pyridazine, can enhance antimicrobial activity. researchgate.net For instance, certain 2-substituted quinazoline derivatives have exhibited broad-spectrum activity. researchgate.net

In the context of antifungal activity, 5,7-disubstituted quinolinols, structurally related to the quinazoline core, have been studied. The 5,7-dichloro and 5,7-dibromo derivatives were found to be the most fungitoxic among the tested compounds. nih.gov This suggests that halogenation at the 5 and 7 positions can be a key strategy for enhancing antifungal potency. Another study on 2-chloro-N-phenylacetamide showed promising antifungal activity against Aspergillus flavus, with the likely mechanism being the binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br

Compound TypeTarget OrganismsActivity
4-Substituted-6,7-dimethoxyquinazolines S. aureus, B. subtilis, E. coli, Klebsiella, C. albicansNoticeable activity researchgate.net
Quinazoline-benzimidazole/pyridazine hybrids Gram-positive and Gram-negative bacteria, fungiImproved antimicrobial activity researchgate.net
5,7-Dihalo-8-quinolinols FungiHigh fungitoxicity nih.gov
2-Chloro-N-phenylacetamide Aspergillus flavusPromising antifungal potential scielo.br

These findings highlight the potential of the this compound scaffold in the development of novel antimicrobial and antifungal drugs. Future research should focus on systematically exploring substitutions at various positions to optimize activity against a broad range of pathogens.

Antitumor Activity Modulation

The quinazoline framework is a well-established pharmacophore in cancer chemotherapy, with several approved drugs targeting key signaling pathways. Derivatives of this compound have been extensively investigated for their antitumor potential, with SAR studies revealing critical insights into the structural requirements for potent cytotoxicity.

Modifications at the C2, C4, C6, and C7 positions of the quinazoline ring have been shown to significantly impact antitumor activity. nih.gov The 4-anilino substituent is a common feature in many potent quinazoline-based anticancer agents, and its modification plays a crucial role in modulating activity. nih.gov For example, a series of 2-chloro-4-anilinoquinazoline-chalcones were synthesized and evaluated for their anticancer activity. One derivative, a quinazoline-chalcone, displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov

Furthermore, the introduction of a pyrimidodiazepine moiety through the cyclocondensation of these chalcones led to compounds with high cytostatic and cytotoxic activity. One such pyrimidodiazepine derivative exhibited cytotoxic activity that was 10-fold higher than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.gov

The substitution pattern on the 4-anilino ring is also critical. The presence of halogen atoms (F, Cl, Br) at the para position of the benzene ring in N,2-diphenylquinazolin-4-amines generally increased antiproliferative activity against several cancer cell lines. mdpi.com

Compound ClassKey Structural FeatureAntitumor Activity (Example)
2-Chloro-4-anilinoquinazoline-chalcones Chalcone moiety at C4-anilino groupGI50: 0.622–1.81 μM against multiple cell lines nih.gov
Pyrimidodiazepine derivatives Fused pyrimidodiazepine ring10-fold more cytotoxic than doxorubicin against 10 cell lines nih.gov
4-Anilino-quinazolines Halogen substitution on anilino ringIncreased antiproliferative activity mdpi.com

These studies demonstrate that the this compound scaffold is a fertile ground for the development of potent and selective antitumor agents. The ability to readily modify multiple positions on the quinazoline ring allows for the fine-tuning of activity against specific cancer targets.

Strategic Modifications for Enhanced Biological Potency and Selectivity

To further harness the therapeutic potential of this compound derivatives, medicinal chemists have employed sophisticated strategies to enhance their biological potency and selectivity. These approaches go beyond simple substituent modifications and involve the rational design of molecules with improved pharmacological profiles.

Molecular Hybridization Strategies

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, efficacy, and a modified selectivity profile. nih.gov This approach has been successfully applied to the quinazoline scaffold.

A notable example is the hybridization of quinazoline with 2-indolinone, another privileged scaffold in medicinal chemistry. This led to the development of a series of quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. nih.gov One representative compound from this series exhibited a PI3Kα enzymatic IC50 value of 9.11 nM and demonstrated significant selectivity over other PI3K isoforms. nih.gov This hybrid molecule effectively suppressed the viability of various cancer cell lines and showed potent in vivo antitumor activity. nih.gov

Another hybridization strategy involves the fusion of the quinazoline core with a pyrimidodiazepine system. The resulting pyrimidodiazepine derivatives, derived from 2-chloro-4-anilinoquinazoline-chalcones, exhibited significant cytotoxic activity against a panel of human tumor cell lines. nih.gov

Targeted Structural Design

Targeted structural design focuses on creating molecules that selectively interact with a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target side effects. This approach relies on a deep understanding of the three-dimensional structure of the target protein and the key interactions required for binding.

For quinazoline derivatives, targeted design has been instrumental in developing inhibitors for specific enzymes implicated in disease. For instance, based on the structures of known inhibitors, researchers have designed and synthesized novel 8-methoxyquinazoline (B3282709) derivatives as potent ENPP1 inhibitors for cancer immunotherapy. nih.gov One such compound demonstrated an IC50 value of 8.05 nM against ENPP1 and effectively activated the STING pathway, leading to tumor growth inhibition in a mouse model. nih.gov

The design of targeted covalent inhibitors (TCIs) represents another sophisticated strategy. While not specific to this compound in the provided context, the general principle of designing a molecule to form a covalent bond with a specific residue in the target protein can lead to enhanced potency and selectivity. nih.gov

The development of quinazoline derivatives as targeted chemotherapeutic agents often involves modifications at the C-4, C-5, and C-6 positions to improve activity and selectivity against targets like dihydrofolate reductase (DHFR) and tubulin. nih.gov These targeted modifications have led to significant improvements in the therapeutic profiles of these compounds.

In essence, the journey from the basic this compound scaffold to highly potent and selective therapeutic candidates is a testament to the power of strategic molecular design. By understanding the nuances of SAR and employing advanced techniques like molecular hybridization and targeted structural design, scientists continue to unlock the vast therapeutic potential of this versatile chemical entity.

Mechanistic Research on the Biological Activity of 2 Chloro 5,7 Dimethoxyquinazoline Derivatives in Vitro/pre Clinical Focus

Enzyme Inhibition Studies

Derivatives of the quinazoline (B50416) core are renowned for their ability to interact with and inhibit a variety of enzymes that are critical for cell signaling, proliferation, and survival. The following sections detail the research findings concerning the inhibition of several key enzyme families by compounds related to the 2-chloro-5,7-dimethoxyquinazoline structure.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, PARP10)

Tyrosine kinases are a large family of enzymes that play a pivotal role in the regulation of cell growth, differentiation, and death. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them a prime target for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Derivatives of the quinazoline scaffold are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers. Research into novel 3-methyl-quinazolinone derivatives has demonstrated their potential as potent EGFR inhibitors. For instance, in a study evaluating a series of these compounds, several derivatives exhibited significant inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK). nih.gov

One particularly potent compound from this series, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (compound 5k), displayed an IC₅₀ value of 10 nM against EGFRwt-TK. nih.gov This inhibitory action is believed to be mediated by the formation of stable hydrogen bonds with key amino acid residues within the EGFR active site, such as R817 and T830, as well as cation-π interactions with K72. nih.gov Further studies on 2-mercapto-quinazolin-4-one analogs also identified compounds with significant EGFR-TK inhibitory activity. Compound 24 in one such study, featuring a 2-benzyl-thio functional group, showed an IC₅₀ of 13.40 nM against EGFR-TK, which was more potent than the reference drug gefitinib (B1684475) (IC₅₀ = 18.14 nM). nih.gov

CompoundTargetIC₅₀ (nM)Reference
Compound 5k (3-methyl-quinazolinone derivative)EGFRwt-TK10 nih.gov
Compound 24 (2-mercapto-quinazolin-4-one analog)EGFR-TK13.40 nih.gov
Gefitinib (Reference)EGFR-TK18.14 nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Quinazoline derivatives have been actively investigated as VEGFR-2 inhibitors. A series of novel N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized for this purpose. nih.gov

Within this series, compound SQ2 demonstrated potent VEGFR-2 kinase inhibition with an IC₅₀ value of 0.014 µM, comparable to the reference drug Cabozantinib (IC₅₀ = 0.0045 µM). nih.gov Docking studies revealed that the potent inhibitory effect of these new compounds is due to their ability to bind to key amino acids in the active site of VEGFR-2, including Asp1044 and Glu883. nih.gov Another study focusing on 4-alkoxyquinazoline-based derivatives identified compound 3h as a highly potent VEGFR2 inhibitor, with an IC₅₀ of 2.89 nM. researchgate.net

CompoundTargetIC₅₀ (µM)Reference
Compound SQ2 (N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative)VEGFR-20.014 nih.gov
Compound 3h (4-alkoxyquinazoline-based derivative)VEGFR20.00289 researchgate.net
Cabozantinib (Reference)VEGFR-20.0045 nih.gov

Poly(ADP-ribose) Polymerase 10 (PARP10) Inhibition:

While extensive research exists for PARP1 inhibitors, the development of selective inhibitors for other PARP family members, such as PARP10, is an emerging area. PARP10 is a mono-ADP-ribosyltransferase implicated in various cellular processes, including DNA repair and inflammation. nih.gov A chemical genetics approach has been employed to develop selective inhibitors for an engineered variant of PARP10. nih.gov This strategy utilized C-7 substituted 3,4-dihydroisoquinolin-1(2H)-one (dq) analogues. One such analogue, substituted with a bromo group at the C-7 position, demonstrated a 10-fold selectivity for the engineered PARP10 mutant over its wild-type counterpart. nih.gov Further research has focused on modifying the dq scaffold to enhance selectivity for PARP10 over other PARP family members, such as PARP11. nih.gov

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC3/6)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. The overexpression of certain HDACs is associated with cancer, making them attractive therapeutic targets.

HDAC6 Inhibition:

HDAC6 is a unique member of the HDAC family with a primary role in deacetylating non-histone proteins, such as α-tubulin. Selective inhibition of HDAC6 is considered to have fewer side effects compared to pan-HDAC inhibition. nih.gov Novel quinazolin-4(3H)-one-based derivatives have been designed and evaluated as selective HDAC6 inhibitors. In one study, compound 5b from this series emerged as a potent and selective inhibitor of HDAC6 with an IC₅₀ value of 150 nM. nih.gov Another compound from the same series, 5c, was found to be the most active against the MCF-7 breast cancer cell line and was shown to induce cell-cycle arrest and apoptosis. nih.gov The selective inhibition of HDAC6 at the intracellular level was confirmed by observing the acetylation of α-tubulin with minimal effect on acetyl-H3. nih.gov

CompoundTargetIC₅₀ (nM)Reference
Compound 5b (Quinazolin-4(3H)-one-based derivative)HDAC6150 nih.gov

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and cancer. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy. nih.gov

Research into sclerotiorin (B1681566) derivatives has revealed their potential as COX-2 inhibitors. nih.gov In a study screening a series of these derivatives, compound 3 displayed a COX-2 inhibition ratio of 70.6%, which was comparable to the positive control indomethacin (B1671933) (78.9%). nih.gov These findings suggest that certain chemical scaffolds can be optimized to achieve significant COX-2 inhibitory activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. PARP-1 is a key enzyme in the base excision repair pathway. Inhibition of PARP-1 has shown synthetic lethality in cancers with mutations in BRCA1/2 genes. nih.gov

New quinazolinone derivatives have been designed and synthesized as PARP-1 inhibitors. nih.gov In one study, a series of these compounds displayed a wide range of inhibitory activities against PARP-1 in the nanomolar range, with IC₅₀ values from 27.89 nM to 485.3 nM. nih.gov Notably, compound 12c was the most potent, with an IC₅₀ of 27.89 nM, which was slightly more potent than the reference drug Olaparib (IC₅₀ = 30.38 nM). nih.gov The structure-activity relationship studies indicated that substitutions at specific positions on the quinazoline ring and the nature of the substituent (electron-donating vs. electron-withdrawing) significantly influenced the inhibitory potency. nih.gov

CompoundTargetIC₅₀ (nM)Reference
Compound 12c (Quinazolinone derivative)PARP-127.89 nih.gov
Olaparib (Reference)PARP-130.38 nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA synthesis and repair, making it a well-established target for cancer chemotherapy. nih.gov

Two series of nonclassical quinazoline derivatives have been synthesized and evaluated as TS inhibitors. nih.gov The first series consisted of 10-propargyl-5,8-dideazafolic acid derivatives, and the second was a series of analogous 2-desamino derivatives. nih.gov Several of these nonclassical analogues demonstrated potent inhibition of L1210 TS, with IC₅₀ values in the micromolar range. The 2-amino target compounds were generally potent inhibitors, with IC₅₀s ranging from 0.51 to 11.5 µM. nih.gov The 2-desamino derivatives also showed significant, albeit diminished, TS inhibition. nih.gov Importantly, the growth inhibitory effects of these compounds on cells in tissue culture could be reversed by the addition of thymidine, indicating that TS was the primary target. nih.gov

Compound SeriesTargetIC₅₀ Range (µM)Reference
2-Amino-10-propargyl-5,8-dideazafolic acid derivativesL1210 TS0.51 - 11.5 nih.gov

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis and are frequently overexpressed in human cancers. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

A cell-permeable anilinoquinazoline (B1252766) derivative, 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline, has been identified as an inhibitor of Aurora A kinase with an IC₅₀ of 0.39 µM. caymanchem.com This compound also demonstrated anti-proliferative activity in MCF-7 breast cancer cells with an IC₅₀ value of 1.25 µM. caymanchem.com Furthermore, research into thiazoloquinazolines has led to the discovery of potent and selective inhibitors of both Aurora A and B kinases. researchgate.net These findings highlight the potential of the quinazoline scaffold in developing targeted therapies against critical cell cycle regulators.

CompoundTargetIC₅₀ (µM)Reference
4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazolineAurora A0.39 caymanchem.com

Receptor Interaction and Modulation

Derivatives of this compound have been a subject of significant interest for their interactions with α-adrenoceptors. A notable series of compounds, the 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines, have demonstrated high binding affinity for α1-adrenoceptors, with some derivatives showing potency equivalent to or greater than the well-known α1-antagonist, prazosin (B1663645). nih.gov These compounds exhibit remarkable selectivity for α1 over α2-adrenoceptors. nih.gov The high affinity is attributed to the formation of a protonated α1-adrenoceptor pharmacophore at physiological pH, along with favorable hydrophobic interactions from the substituents at the 2-position of the quinazoline ring. nih.gov

Similarly, 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazoline derivatives also display nanomolar binding affinities for α1-receptors. nih.gov Functional assays have confirmed that these compounds act as competitive antagonists to the vasoconstrictor effects of norepinephrine, a key α1-adrenoceptor agonist. nih.gov The structural features of the heterocyclic system attached to the piperazine (B1678402) or piperidine (B6355638) at the 2-position of the quinazoline core are critical in determining the potency and duration of their antihypertensive effects in preclinical models. nih.govnih.gov Further structure-activity relationship studies on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have provided insights for designing potent α1-adrenoceptor antagonists. acs.org

Table 1: Alpha-Adrenoceptor Binding Affinity of Selected 2,4-Diamino-6,7-dimethoxyquinazoline Derivatives

Compound Type Derivative α1-Adrenoceptor Binding Affinity (Ki) Reference
2-(4-Heterocyclylpiperazin-1-yl) Dimethoxytriazine derivative 8 x 10⁻¹¹ M nih.gov
2-(4-Heterocyclylpiperazin-1-yl) Prazosin (Reference) 1.9 x 10⁻¹⁰ M nih.gov
2-[4-(substituted oxyethoxy)piperidino] Derivative 25 ~1.5 x 10⁻¹⁰ M nih.gov
2-[4-(substituted oxyethoxy)piperidino] Derivative 26 ~1.5 x 10⁻¹⁰ M nih.gov

Cellular Pathway Modulation

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.gov For instance, a novel series of quinazoline derivatives demonstrated broad-spectrum antitumor activity against MGC-803, MCF-7, PC-9, A549, and H1975 cell lines, with some compounds exhibiting low micromolar cytotoxicity. semanticscholar.org One particular derivative showed nanomolar inhibitory activity against MGC-803 cells with an IC50 value of 0.85 µM and displayed approximately 32-fold selectivity against normal gastric epithelial cells (GES-1). semanticscholar.org

Other studies have highlighted the cytotoxic effects of different quinazoline derivatives on human breast, colon, and bladder cancer cell lines. nih.gov The antiproliferative potential is often evaluated using the MTT assay, which measures cell viability. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are determined to quantify the cytotoxic activity. semanticscholar.orgnih.gov The selectivity of these compounds for cancer cells over non-tumoral human cell lines is a crucial aspect of their evaluation as potential anticancer agents. nih.gov

A primary mechanism by which quinazoline derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. semanticscholar.orgnih.gov This has been confirmed in various cancer cell lines, including MGC-803 and MCF-7. semanticscholar.orgnih.gov The process of apoptosis induction is often characterized by several key events.

One such event is the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected using Annexin V staining and flow cytometry. nih.govnih.gov Studies have shown a concentration-dependent increase in Annexin V staining in cancer cells treated with quinazoline derivatives. nih.gov

The molecular mechanism of apoptosis induction often involves the modulation of apoptosis-related proteins. For example, some quinazoline derivatives have been found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. semanticscholar.org This shift in the Bax/Bcl-2 ratio is a critical step in initiating the intrinsic apoptotic pathway. semanticscholar.org Furthermore, the activation of caspases, which are key executioners of apoptosis, is a common finding. nih.govnih.govjofamericanscience.org Specifically, the activation of initiator caspase-9 and executioner caspases-3 and -7 has been observed, leading to the cleavage of cellular substrates like PARP and ultimately resulting in the characteristic morphological changes of apoptosis. semanticscholar.orgnih.gov Some quinazoline-based α1-adrenoceptor antagonists can also induce apoptosis, although this effect often occurs at higher concentrations than those needed for receptor blockade and is independent of α1-adrenoceptor antagonism. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Quinazoline derivatives have emerged as promising inhibitors of this pathway. nih.govbenthamscience.com Several quinazoline-based compounds are already FDA-approved PI3K inhibitors for cancer treatment. nih.govbenthamscience.com

The PI3K/Akt/mTOR pathway is frequently activated in various hematological malignancies and solid tumors, contributing to tumor growth and resistance to therapies. nih.govnih.govnih.gov Derivatives of quinazoline have been designed to target different nodes of this pathway. Some compounds act as potent and selective inhibitors of PI3K isoforms, such as PI3Kδ, which is often hyperactive in B-cell malignancies. nih.gov The inhibition of PI3K prevents the activation of its downstream effector Akt. unc.edu

The suppression of Akt phosphorylation (p-Akt) is a key indicator of pathway inhibition. nih.gov Downregulation of p-Akt has been observed in cancer cells treated with quinazolinedione derivatives, leading to the induction of apoptosis. nih.gov Dual inhibitors that target both PI3K and mTOR have also been developed and have shown significant efficacy in preclinical models of lymphomas that are dependent on the PI3K/Akt/mTOR pathway for survival. unc.edu The inhibition of this pathway not only has direct effects on cancer cell proliferation and survival but can also suppress the production of autocrine and paracrine growth factors that fuel tumor growth. unc.edu

Table 2: Activity of Selected Quinazoline Derivatives on the PI3K/Akt/mTOR Pathway

Compound Type Target Effect Cell Line Reference
Quinazoline derivative bearing acrylamide (B121943) fragment PI3Kδ IC50 = 27.5 nM - nih.gov
Quinazolinedione derivative p-Akt Downregulation MCF-7 nih.gov
Dual PI3K/mTOR inhibitor (NVP-BEZ235) PI3K and mTOR Inhibition of proliferation Primary effusion lymphoma unc.edu

Investigation of Other Biological Activities (e.g., Antiviral, Anti-HIV, Antimalarial)

The versatile quinazoline scaffold has been explored for a range of other therapeutic applications beyond its anticancer and cardiovascular effects. nih.gov

Antiviral Activity: The broader class of quinoline (B57606) and quinazoline derivatives has been investigated for activity against various viruses. For instance, 2-phenylquinoline (B181262) derivatives have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2, HCoV-229E, and HCoV-OC43. nih.gov Some of these compounds are thought to act by inhibiting the viral helicase nsp13. nih.gov

Anti-HIV Activity: The quinazoline nucleus is considered a valuable pharmacophore in the development of anti-HIV agents. nih.govtandfonline.com Hybrid molecules incorporating quinazoline and triazine moieties have been synthesized and evaluated for their in vitro anti-HIV-1 and HIV-2 activity. tandfonline.comtandfonline.com While some of these compounds have shown activity against HIV replication in MT-4 cells, their selectivity has been a challenge. tandfonline.com Other 2,3-disubstituted quinazoline derivatives have also been tested for anti-HIV activity, with some showing moderate protection against the virus in CEM cell lines. nih.gov

Antimalarial Activity: Quinazoline and its derivatives have a long history of investigation as antimalarial agents. nih.govresearchgate.net Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown potent activity against multiple clones of Plasmodium falciparum and have been curative in rodent models of malaria. nih.gov Quinazolinone derivatives based on the structure of febrifugine, a natural product with antimalarial properties, have also exhibited activity against Plasmodium berghei in mice. nih.gov Furthermore, 6,7-dimethoxyquinazoline-2,4-diamine derivatives have demonstrated potent antimalarial activity in rodent models. researchgate.net More recent research has focused on quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold, with structure-activity relationship studies leading to potent inhibitors with in vivo efficacy in a humanized mouse model of P. falciparum malaria. acs.org

Advanced Analytical Techniques in the Research of 2 Chloro 5,7 Dimethoxyquinazoline

Spectroscopic Characterization Methods

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The infrared spectrum provides a molecular fingerprint by showing the absorption of specific frequencies of IR radiation, which correspond to the vibrational frequencies of bonds within the molecule. For 2-Chloro-5,7-dimethoxyquinazoline, FT-IR analysis is used to confirm the presence of key structural features. The spectrum would be dominated by absorption bands associated with the deprotonated quinazoline (B50416) linker. researchgate.net

Key vibrational bands expected in the FT-IR spectrum of this compound include:

Aromatic C-H Stretch: Signals in the 3100-3000 cm⁻¹ region.

C-H Stretch (from -OCH₃): Signals typically found just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions within the 1650-1450 cm⁻¹ range, characteristic of the quinazoline ring system.

C-O Stretch (Aryl Ether): Strong, characteristic bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions for the dimethoxy groups.

C-Cl Stretch: A band in the 850-550 cm⁻¹ region, although it can sometimes be difficult to assign definitively.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Quinazoline Ring
Aliphatic C-H Stretch2980 - 2850Methoxy (B1213986) (-OCH₃) Groups
C=N / C=C Stretch1650 - 1450Quinazoline Ring
Asymmetric C-O-C Stretch1275 - 1200Aryl Ether
Symmetric C-O-C Stretch1075 - 1020Aryl Ether
C-Cl Stretch850 - 550Chloro Group

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. Based on data from closely related 6,7-dimethoxyquinazoline (B1622564) derivatives, the two methoxy groups are expected to appear as sharp singlets around 3.9-4.0 ppm. nih.gov The two aromatic protons on the benzene (B151609) portion of the quinazoline ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns depending on their positions relative to the other substituents.

¹³C NMR: Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule. Due to the lack of symmetry in this compound, the ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the quinazoline core and two for the methoxy carbons.

Table 2: Predicted NMR Spectral Data for this compound

SpectrumSignal TypeExpected Chemical Shift (ppm)Assignment
¹H NMRSinglet~7.0-8.5Aromatic H
Singlet~7.0-8.5Aromatic H
Two Singlets~3.9 - 4.0Methoxy (-OCH₃) Protons
¹³C NMRMultiple Signals~100 - 165Quinazoline Ring Carbons
Two Signals~55 - 60Methoxy (-OCH₃) Carbons

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing conjugated π systems, such as the quinazoline ring in this compound. youtube.com The spectrum provides information about the electronic structure and extent of conjugation.

The quinazoline core acts as a chromophore, and its conjugated π-electron system is expected to exhibit characteristic π → π* transitions. utoronto.ca These transitions typically result in strong absorption bands in the UV region. The presence of substituents like the chloro group (a chromophore itself) and the electron-donating methoxy groups will influence the exact wavelength of maximum absorbance (λmax). utoronto.ca The fine structure of the spectrum can be influenced by the solvent and the three-dimensional conformation of the molecule. utoronto.ca

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both analyzing the purity of a sample and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of synthesized compounds. For this compound, a reverse-phase HPLC method would be suitable. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. A method similar to that used for the related compound 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) could be employed, which is effective for purity analysis and can be scaled for preparative separation to isolate impurities. sielc.com

Table 3: Representative HPLC Method for Analysis of this compound

ParameterCondition
ColumnReverse-Phase C18 (e.g., Newcrom R1) sielc.com
Mobile PhaseAcetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com
DetectionUV Detector (wavelength set near the λmax of the compound)
PurposePurity assessment, quantification

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. youtube.com In the synthesis of this compound, TLC allows the researcher to qualitatively observe the consumption of starting materials and the formation of the desired product over time. youtube.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at various time intervals. youtube.com The plate is then developed in a suitable solvent system (eluent). The starting materials and the product will have different affinities for the stationary phase and the mobile phase, causing them to travel up the plate at different rates (different Rf values). By comparing the spots from the reaction mixture to reference spots of the starting material, a chemist can determine if the reaction is complete. youtube.com For related quinazoline syntheses, eluent systems such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) have been used effectively. nih.govucl.ac.uk

Mass Spectrometry

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, this technique provides precise mass information, confirming the successful synthesis of the target molecule. High-resolution mass spectrometry (HRMS) is particularly valuable, offering the exact mass of the compound and thus allowing for the determination of its molecular formula.

While specific experimental mass spectra for this compound are not widely published in available literature, the technique is a standard method for the characterization of quinazoline derivatives. For instance, studies on structurally related compounds, such as 2-chloro-6,7-dimethoxy-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine, have utilized HRMS to confirm their structure. acs.org The analysis involves ionizing the molecule—often using techniques like electrospray ionization (ESI)—and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak [M+H]⁺ would be expected to correspond to the calculated molecular weight of this compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For this compound, an X-ray crystallographic analysis would first require the successful growth of a single, high-quality crystal. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. While this technique is applicable to quinazoline derivatives, as demonstrated in studies of related compounds like 2,3-dihydroquinazolin-4(1H)-ones, a specific crystal structure for this compound is not available in the reviewed scientific literature. nih.gov Therefore, a definitive experimental elucidation of its solid-state structure has not been publicly reported.

Solubility Measurement and Thermodynamic Correlation

The solubility of a compound in various solvents is a critical physicochemical property that influences its application in areas such as medicinal chemistry and process development. Solubility studies are typically conducted using methods like the isothermal saturation method, where the compound is dissolved in a solvent at a constant temperature until equilibrium is reached, after which the concentration of the dissolved solid is measured.

These experimental solubility data are often correlated with thermodynamic models, such as the modified Apelblat equation or the λh equation, to predict solubility at different temperatures and to understand the dissolution process from a thermodynamic standpoint. These models can provide insights into the enthalpy, entropy, and Gibbs free energy of dissolution.

Despite the importance of this data, dedicated studies on the solubility of this compound in various solvents and corresponding thermodynamic correlations are not found in the available scientific literature. Consequently, no experimental data tables for its solubility can be presented.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has traditionally relied on well-established methods. However, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Chloro-5,7-dimethoxyquinazoline and its precursors. While patents for related isomers like 2-chloro-4-amino-6,7-dimethoxyquinazoline describe multi-step processes starting from materials like o-dimethoxy benzene (B151609) (veratrole) google.comgoogle.com, these often involve harsh reagents and generate significant waste.

Future methodologies could include:

Microwave-Assisted Organic Synthesis (MAOS): This technology can dramatically reduce reaction times, improve yields, and enhance reaction purity. Applying microwave irradiation to key cyclization or chlorination steps could streamline the synthesis.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for hazardous reactions, and easier scalability. Adapting the synthesis to a flow process could enable more efficient and reproducible production.

Greener Synthetic Routes: Exploration of eco-friendly alternatives, such as using solvent-free conditions or biodegradable solvents and catalysts, would align with modern principles of green chemistry. For instance, replacing traditional chlorinating agents like phosphorus oxychloride with more benign alternatives is a worthy goal. prepchem.com

Exploration of New Derivatization Strategies

The chlorine atom at the C2 position of this compound is a prime site for chemical modification, acting as a versatile handle for introducing molecular diversity. Future research should systematically explore derivatization at this position to generate libraries of novel compounds for biological screening.

Key strategies include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinazoline ring nitrogen atoms activates the C2 position for substitution. Reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, can be explored to generate diverse 2-substituted quinazolines. Studies on the related 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) have shown that the chlorine at the 4-position is more reactive, but the 2-position is also readily substituted, often requiring slightly more forcing conditions like microwave heating. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings could be applied to the 2-chloro position to introduce a vast array of aryl, alkyl, and amino groups, significantly expanding the accessible chemical space.

Advanced Computational Modeling for Target Identification and Lead Optimization

In silico techniques are indispensable in modern drug discovery for accelerating the identification of promising compounds and predicting their properties. For a scaffold like this compound, computational modeling offers a rational path forward.

Future computational efforts should involve:

Molecular Docking and Virtual Screening: A library of virtual derivatives, generated by applying the derivatization strategies mentioned above, could be docked against known protein targets associated with the quinazoline scaffold (e.g., kinases, polymerases). nih.gov This would prioritize the synthesis of compounds most likely to be active.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of any potential therapeutic agent. Computational tools can predict these properties for virtual compounds, allowing for early-stage filtering and guiding the design of derivatives with more favorable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active compounds is identified experimentally, QSAR models can be built to correlate specific structural features with biological activity. These models can then be used to predict the potency of new, unsynthesized derivatives, guiding lead optimization efforts.

Deeper Understanding of Molecular Mechanisms of Action

The biological activity of this compound and its derivatives is currently unknown. A fundamental future direction is to elucidate their molecular mechanisms. Quinazoline derivatives are known to act through various mechanisms, including:

Enzyme Inhibition (e.g., EGFR, VEGFR-2, PARP, SETD8) acs.orgnih.gov

DNA Intercalation and Groove Binding nih.gov

Disruption of Protein-Protein Interactions

A systematic approach to uncovering the mechanism would involve initial broad biological screening, such as cytotoxicity assays against a panel of cancer cell lines. nih.gov Active compounds could then be subjected to more detailed mechanistic studies, including target deconvolution using chemical proteomics, enzymatic assays against known quinazoline targets, and analysis of cellular pathways affected by the compounds. nih.gov

Design of Multi-Targeting Quinazoline Derivatives

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. This has driven a shift towards designing single molecules that can modulate several targets simultaneously. The quinazoline scaffold is an excellent starting point for creating such multi-targeting agents. researchgate.net

Future research could focus on designing hybrid molecules where the this compound core is linked to another pharmacophore known to be active against a complementary target. For example, by reacting the 2-chloro position with an amine-containing fragment known to inhibit a different kinase, a dual-kinase inhibitor could be created. This rational design strategy could lead to derivatives with enhanced efficacy or the ability to overcome drug resistance.

Integration of In Silico and Experimental Approaches for Drug Discovery

The most effective path forward involves a synergistic integration of computational and experimental methods. A modern discovery workflow for this compound would be an iterative cycle:

Design: Use computational tools to design a virtual library of derivatives with predicted target affinities and favorable ADMET properties.

Synthesize: Synthesize a focused set of the most promising compounds identified in silico.

Test: Evaluate the synthesized compounds in relevant in vitro biological assays (e.g., enzyme inhibition, cell viability).

Analyze: Use the experimental data to refine the computational models (e.g., build a more robust QSAR model).

Repeat: Use the updated models to design the next generation of improved compounds.

This integrated approach maximizes the efficiency of the discovery process, saving time and resources while increasing the probability of identifying high-quality lead compounds.

Applications in Chemical Biology Research (excluding clinical)

Beyond therapeutic applications, derivatives of this compound can be developed as valuable tools for basic scientific research. Chemical biology relies on small molecules to probe and understand complex biological processes.

Potential applications include:

Development of Selective Chemical Probes: If a derivative is found to be a potent and selective inhibitor of a particular enzyme, it can be used as a chemical probe to study the enzyme's function in cellular signaling pathways and disease models. acs.org

Creation of Affinity-Based Probes: The 2-chloro position can be used to attach reporter tags, such as biotin (B1667282) or a fluorescent dye. These tagged molecules can be used in pull-down or imaging experiments to identify the specific protein targets of the parent compound within a cell.

Tools for Studying Drug Resistance: Novel quinazoline derivatives could be used to investigate the mechanisms by which cells become resistant to existing drugs that target similar pathways.

Q & A

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., EGFR kinase). QSAR models correlate substituent properties (logP, polar surface area) with IC₅₀ values. In vitro validation follows using kinase inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.